Octahydropyrimido[2,1-c]morpholin-4-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,6,7,9,9a-hexahydro-1H-pyrimido[2,1-c][1,4]oxazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c10-7-1-2-8-6-5-11-4-3-9(6)7/h6,8H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUOQSNPHXUUFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2COCCN2C1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for Octahydropyrimido 2,1 C Morpholin 4 One and Analogues
De Novo Synthesis Approaches to the Fused Ring System
The formation of the core bicyclic structure of Octahydropyrimido[2,1-c]morpholin-4-one can be achieved through several de novo synthetic approaches, which involve the construction of the fused pyrimidine (B1678525) ring from acyclic or simpler cyclic precursors.
Iminodimethylation Reactions for Octahydropyrimido Scaffolds
While a specifically named "iminodimethylation reaction" for the direct synthesis of the Octahydropyrimido scaffold is not extensively documented under this exact terminology in the reviewed literature, the principles of imine formation followed by cyclization are fundamental in heterocyclic synthesis. Conceptually, a synthetic strategy could involve the reaction of a suitable amine-containing precursor with a carbonyl compound to form an intermediate imine, which then undergoes an intramolecular cyclization to form the pyrimidine ring. This type of transformation is a key step in many annulation reactions leading to nitrogen-containing heterocycles.
Condensation Reactions Involving Pyrimidine Precursors
A widely utilized method for constructing fused pyrimidine rings involves the condensation of a 1,3-bifunctional three-carbon fragment with an amidine, urea (B33335), or guanidine (B92328) derivative. bu.edu.eg This approach is one of the most common for the formation of the pyrimidine nucleus. bu.edu.eg For the synthesis of the this compound scaffold, a strategy could involve a pre-formed morpholine-containing building block that also possesses the necessary functionality for pyrimidine ring closure.
A representative, though analogous, condensation reaction involves the treatment of a suitable precursor with amides and nitriles, which can lead to the formation of a pyrimidine ring in a single step through amide activation followed by nucleophilic addition of the nitrile and subsequent annulation. nih.gov Such a strategy could be adapted by utilizing a morpholine (B109124) derivative bearing the appropriate functional groups to facilitate the desired cyclization.
Multi-component Reactions in Related Systems
Multi-component reactions (MCRs) offer an efficient pathway to complex molecular architectures in a single synthetic operation by combining three or more starting materials. nih.gov These reactions are highly valued for their atom economy and ability to rapidly generate molecular diversity. nih.govwindows.net While a specific MCR for this compound is not explicitly detailed, the principles of MCRs can be applied to its synthesis. For instance, a one-pot reaction involving a morpholine-containing component, an aldehyde, and a urea or thiourea (B124793) derivative could potentially assemble the fused ring system. The synthesis of pyrimido[4,5-b]quinolines through a multi-component reaction of an aldehyde, dimedone, and 6-amino-1,3-dimethyluracil (B104193) highlights the utility of this approach for creating fused pyrimidine systems. nih.gov
The general mechanism for such reactions often involves an initial condensation, followed by a Michael addition and subsequent intramolecular cyclization to furnish the final heterocyclic product. researchgate.net
Analogous Biginelli Reaction-Derived Syntheses
The Biginelli reaction is a classic multi-component reaction that produces 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea. nih.gov This reaction and its variations have been extensively used in the synthesis of a wide array of pyrimidine derivatives. nih.govmdpi.comresearchgate.netscielo.brresearchgate.net An analogous approach could be envisioned for the synthesis of the this compound core. By replacing the linear β-ketoester with a cyclic precursor that incorporates the morpholine ring, a Biginelli-like condensation could potentially lead to the desired fused scaffold.
The versatility of the Biginelli reaction allows for the use of various aldehydes and 1,3-dicarbonyl compounds, suggesting that a suitably functionalized morpholinone could serve as the dicarbonyl equivalent in a three-component condensation to build the fused pyrimidine ring.
Strategies for Morpholine Ring Annulation and Integration
An alternative synthetic paradigm involves the initial construction of a pyrimidine ring, followed by the annulation or integration of the morpholine moiety.
Incorporation of Morpholine Moiety via Substitution Reactions
A common and straightforward method for introducing a morpholine ring is through nucleophilic substitution reactions. nih.govfrontiersin.org In this strategy, a pre-functionalized pyrimidine derivative, typically containing a good leaving group such as a halogen, is reacted with morpholine. nih.govfrontiersin.org For the synthesis of the fused system, this would entail a pyrimidine precursor with a leaving group on a side chain that can subsequently cyclize to form the morpholine ring, or the direct substitution on a pyrimidine ring that is already part of a larger structure leading to the final product.
Cyclization Pathways for Morpholine Ring Formation
The construction of the morpholine ring within the this compound framework is a critical step in its synthesis. Intramolecular cyclization is a key strategy to form this heterocyclic ring. This approach typically involves a precursor molecule that already contains the complete pyrimidine portion and a side chain with appropriately positioned functional groups, such as a halide and a hydroxyl group, which can react to close the morpholine ring.
One common pathway involves the intramolecular nucleophilic substitution of a haloalkyl group by a hydroxyl group. For instance, a suitably substituted pyrimidinone bearing a 2-(2-hydroxyethylamino) side chain can be cyclized. The nitrogen of the side chain is already part of the pyrimidine precursor, and the terminal hydroxyl group can be induced to displace a leaving group on a carbon atom attached to the pyrimidine ring, or a precursor can be designed where a halide on the side chain is displaced by a ring nitrogen's lone pair after an initial condensation step.
Another strategy involves reductive amination followed by cyclization. This could involve reacting a morpholine precursor with a functionalized pyrimidine derivative. Tandem reactions, such as a nucleophilic ring-opening of an activated aziridine (B145994) followed by a 6-exo-dig cyclization, have also been employed for the construction of morpholine derivatives, a strategy catalyzed by transition metals like gold(I). rsc.org Such advanced catalytic methods can create the morpholine ring in a highly controlled manner. rsc.org
In the context of fused systems, domino reactions that lead to the formation of multiple rings in a single synthetic operation are also highly valuable. For example, a reaction sequence could begin with the formation of an enaminone, which then undergoes intramolecular cyclization to form a fused intermediate that subsequently cyclizes to form the morpholine ring. nih.gov
The choice of cyclization strategy often depends on the desired substitution pattern on the final molecule and the availability of starting materials.
Table 1: Comparison of General Morpholine Ring Cyclization Strategies
| Cyclization Strategy | Key Precursor Features | Typical Reagents/Conditions | Advantages |
| Intramolecular Nucleophilic Substitution | Pyrimidine core with a side chain containing a nucleophile (e.g., -OH) and an electrophile (e.g., -Br, -OTs). | Base (e.g., NaH, K2CO3), suitable solvent. | Straightforward, relies on well-established reaction mechanisms. |
| Reductive Amination/Cyclization | A pyrimidine derivative with an aldehyde or ketone and an amino alcohol. | Reducing agent (e.g., NaBH4, H2/Pd), acid or base catalyst. | Can build complexity quickly from simpler starting materials. |
| Tandem Ring-Opening/Cycloisomerization | Aziridines and propargyl alcohols. | Gold(I) or other transition metal catalysts. rsc.org | High efficiency and atom economy, mild reaction conditions. rsc.org |
| Domino/Cascade Reactions | Multifunctional linear precursors designed to undergo sequential cyclizations. | Often catalyzed by acids, bases, or transition metals. nih.gov | Forms multiple rings in one pot, increasing overall efficiency. nih.gov |
Advanced Synthetic Techniques and Sustainable Chemistry
Modern synthetic chemistry emphasizes the use of advanced techniques that improve efficiency, reduce waste, and enhance safety. These principles of sustainable or "green" chemistry are applicable to the synthesis of complex heterocyclic systems like this compound.
Microwave-Assisted Synthesis Protocols in Related Heterocyclic Systems
Microwave-assisted synthesis has become a powerful tool in organic chemistry for accelerating reaction rates. orientjchem.orgnih.gov By using microwave irradiation, chemical transformations can often be completed in minutes rather than hours, frequently leading to higher yields and purer products. orientjchem.orgmdpi.com This technique is particularly effective for the synthesis of heterocyclic compounds, including fused pyrimidines and morpholine derivatives. nih.govscite.ai
In the synthesis of related fused pyrimidine systems, microwave irradiation has been successfully used to drive cyclocondensation reactions. orientjchem.org For example, the synthesis of pyrimido[4,5-b]quinolines has been achieved through microwave-assisted intramolecular cyclization, offering advantages in terms of operational simplicity and safety for small-scale, high-speed synthesis. nih.gov The reaction of a substituted aminopyrimidine with a suitable dielectrophile under microwave conditions can rapidly generate the fused ring system. The high temperatures and pressures achievable in a dedicated microwave reactor can overcome activation energy barriers that are challenging to surpass with conventional heating.
Table 2: Examples of Microwave-Assisted Synthesis in Related Heterocycles
| Heterocyclic System | Reaction Type | Conventional Time | Microwave Time | Yield Improvement | Reference |
| Thienopyrimidinones | Cyclocondensation | Several hours | 2-10 minutes | Significant | orientjchem.org |
| Pyrazolo[1,5-a]pyrimidines | Condensation/Cyclization | Not specified | 2 minutes | High yields (85-97%) | nih.gov |
| Fused Pyran Derivatives | Multicomponent Reaction | 8-10 hours | 5-10 minutes | Moderate to significant | nih.gov |
| Pyrimido[4,5-b]quinolines | Intramolecular Cyclization | Several hours | 15-30 minutes | Often significant | nih.gov |
Solvent-Free Reaction Conditions and Catalytic Approaches
Reducing or eliminating the use of volatile organic solvents is a primary goal of green chemistry. Solvent-free, or solid-state, reactions can lead to a significant reduction in chemical waste and may also enhance reaction rates and selectivity. For the synthesis of fused pyrimidine derivatives, solvent-free conditions have been successfully implemented, often requiring only the neat mixture of reactants to be heated or stirred at room temperature. researchgate.net
Catalytic methods are also central to sustainable synthesis. The use of a catalyst, even in small amounts, can provide an alternative, lower-energy reaction pathway, obviating the need for harsh conditions or stoichiometric reagents. In the synthesis of fused pyrimidines, both acid and base catalysis are common. More advanced approaches utilize reusable solid-supported catalysts or ionic liquids, which can be easily separated from the reaction mixture and reused, further minimizing waste. nih.gov For instance, the synthesis of pyrimidine-fused heterocycles has been demonstrated in a water-ethanol mixture without the need for a catalyst. researchgate.net Metal-free catalytic systems are also gaining prominence for the synthesis of various N-heterocyclic frameworks. rsc.org
The combination of these advanced and sustainable techniques offers powerful and environmentally responsible pathways for the synthesis of this compound and its analogues.
Mechanistic Investigations of Formation and Transformation Reactions
Nucleophilic Substitution Pathways (SN1, SN2, SNAr)
Nucleophilic substitution is a fundamental process in the synthesis of pyrimidine (B1678525) derivatives. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring reduces the electron density at the carbon atoms (particularly at positions 2, 4, and 6), facilitating attack by nucleophiles. Consequently, nucleophilic aromatic substitution (SNAr) is a common pathway for the formation of C-N bonds in such systems, whereas SN1 and SN2 reactions are more relevant to substitutions on alkyl chains attached to the core structure.
Detailed Amination Mechanisms Involving Morpholine (B109124)
The construction of the pyrimidine-morpholine linkage, a key step in forming the fused ring system, typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This process involves the attack of the morpholine nitrogen on an electron-deficient pyrimidine ring that is activated by a suitable leaving group (e.g., a halogen) at a position ortho or para to a ring nitrogen atom.
The mechanism unfolds in two principal steps:
Addition of the Nucleophile: The nitrogen atom of morpholine, acting as a nucleophile, attacks the carbon atom bearing the leaving group on the pyrimidine ring. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized over the pyrimidine ring and is stabilized by the electron-withdrawing nitrogen atoms.
Elimination of the Leaving Group: The aromaticity of the pyrimidine ring is restored through the expulsion of the leaving group, resulting in the final substituted product.
The nucleophilicity of morpholine is a critical factor. While it is a potent nucleophile, the presence of the oxygen atom makes it slightly less nucleophilic than piperidine (B6355638) due to the inductive electron-withdrawing effect. nih.gov
Catalytic Effects and Role of Bases in Reaction Dynamics
The dynamics of amination reactions involving morpholine are significantly influenced by the presence of bases and catalysts. Bases play a multifaceted role in these transformations:
Enhancing Nucleophilicity: While morpholine is a secondary amine, its nucleophilic character can be enhanced in the presence of a strong base, which can deprotonate the N-H group to generate a more potent morpholide anion.
Scavenging Acid: In reactions where an acidic byproduct (e.g., HCl) is formed, a base is essential to neutralize it, preventing the protonation of the morpholine nucleophile and driving the reaction to completion. Common bases used for this purpose include triethylamine (B128534) (TEA), potassium carbonate (K₂CO₃), or sodium hydride (NaH).
Facilitating Elimination: The base can assist in the departure of the leaving group from the Meisenheimer intermediate, thereby accelerating the rate-determining step of some SNAr reactions.
In addition to traditional bases, transition metal catalysts, particularly palladium and copper complexes, are employed in modern synthetic methods (e.g., Buchwald-Hartwig amination) to facilitate C-N bond formation under milder conditions. These catalytic cycles involve oxidative addition, ligand exchange, and reductive elimination steps.
| Catalyst/Base | Role in Amination Reaction | Typical Reaction Example |
| Potassium Carbonate (K₂CO₃) | Acid scavenger, promotes reaction equilibrium | Reaction of 2-chloropyrimidine (B141910) with morpholine |
| Sodium Hydride (NaH) | Strong base, generates morpholide anion for enhanced nucleophilicity | Synthesis of highly substituted pyrimidines |
| Triethylamine (TEA) | Organic base, acid scavenger | General purpose base in nucleophilic substitutions |
| Pd(OAc)₂ / BINAP | Palladium catalyst system for C-N cross-coupling | Buchwald-Hartwig amination of bromopyrimidines |
Kinetic Studies and Reaction Rate Determination for Pathway Elucidation
Kinetic studies are crucial for elucidating the precise mechanism of nucleophilic substitution. By measuring reaction rates under varying concentrations of reactants, temperatures, and catalysts, the order of the reaction and the nature of the rate-determining step can be established.
For a typical SNAr reaction involving a pyrimidine and morpholine, the reaction rate is often dependent on the concentration of both the pyrimidine substrate and the morpholine nucleophile, indicating a bimolecular rate-determining step (the formation of the Meisenheimer complex).
The rate law can generally be expressed as: Rate = k[Pyrimidine-LG][Morpholine]
Studies on the decomposition of morpholine itself have utilized RRKM-based calculations to map potential energy surfaces and predict kinetic parameters, providing insight into the molecule's stability and reactivity. nih.gov Similar computational and experimental approaches can be applied to the formation of the Octahydropyrimido[2,1-c]morpholin-4-one system to model transition states and determine activation energies for competing pathways.
| Parameter | Method of Determination | Significance for Mechanism Elucidation |
| Reaction Order | Varying reactant concentrations | Distinguishes between unimolecular (SN1) and bimolecular (SN2, SNAr) pathways. |
| Rate Constant (k) | Spectroscopic monitoring (UV-Vis, NMR) over time | Quantifies the intrinsic speed of the reaction under specific conditions. |
| Activation Energy (Ea) | Arrhenius plot (ln(k) vs. 1/T) | Reveals the energy barrier for the rate-determining step. |
| Solvent Effects | Comparing reaction rates in different solvents | Polar aprotic solvents often accelerate SNAr reactions by solvating the cation without strongly solvating the nucleophile. |
Electrophilic Reaction Pathways
In contrast to their susceptibility to nucleophilic attack, pyrimidine and related diazines are highly resistant to electrophilic substitution. bhu.ac.in The presence of two electron-withdrawing nitrogen atoms significantly deactivates the ring, making it less reactive than benzene (B151609) or even pyridine (B92270) towards electrophiles. researchgate.net Furthermore, under the strongly acidic conditions often required for electrophilic aromatic substitution, the ring nitrogen atoms are readily protonated, which further deactivates the ring.
Principles of Electrophilic Aromatic Substitution in Fused Systems
For an electrophilic attack to occur on a pyrimidine ring, the presence of strong electron-donating groups (e.g., -NH₂, -OH) is typically required to sufficiently activate the system. researchgate.net When substitution does occur, it preferentially takes place at the C-5 position, which is the most electron-rich carbon in the ring. youtube.com
Rearrangement Reactions in Pyrimido- and Morpholine-Containing Structures
Fused heterocyclic systems containing pyrimidine or morpholine can undergo various rearrangement reactions, often induced by thermal, photochemical, or chemical stimuli. These rearrangements can lead to the formation of new ring systems through ring expansion, contraction, or cleavage and re-cyclization events.
For instance, studies on related pyrimido[1,2-a]indoles have shown that they can rearrange to form larger ring structures like 1,5-benzodiazocines. rsc.org The proposed mechanisms for such transformations can involve intermediates like indole (B1671886) 2,3-oxides. rsc.org While not directly analogous, these studies suggest that the this compound skeleton could potentially undergo skeletal rearrangements under specific conditions, possibly involving cleavage of the C-N or C-O bonds within the morpholine or pyrimidone rings, followed by intramolecular cyclization to form isomeric structures or ring-expanded products.
Computational Approaches to Reaction Mechanism Modeling
Computational chemistry has emerged as a powerful tool for elucidating the intricate mechanisms of organic reactions. nih.gov In the context of complex heterocyclic scaffolds like this compound, computational modeling can provide invaluable insights into the formation and transformation pathways that are often difficult to probe experimentally. While, at the time of this writing, specific computational studies detailing the reaction mechanisms of this compound are not available in publicly accessible literature, the well-established methodologies used for analogous fused pyrimidine and morpholine systems provide a clear blueprint for how such investigations could be conducted. researchgate.netjchemrev.com
Density Functional Theory (DFT) is a predominant method employed for these types of mechanistic studies. nih.gov DFT calculations allow for the optimization of the geometries of reactants, intermediates, transition states, and products, as well as the calculation of their corresponding energies. mdpi.com This information is crucial for constructing a detailed reaction energy profile, which maps out the energetic landscape of a given reaction. By identifying the transition states and calculating the associated activation energies, researchers can predict the most likely reaction pathway and understand the factors that control the reaction rate and selectivity.
For the formation of the this compound scaffold, computational modeling could be used to investigate various potential cyclization strategies. For instance, the reaction mechanism of related bicyclic pyrimidinones (B12756618) has been explored to understand the evolution from simpler structures. nih.gov Such studies often involve mapping the stepwise versus concerted nature of the cyclization process, identifying key bond-forming events, and assessing the thermodynamic feasibility of the proposed pathway.
In the case of transformation reactions, computational models can shed light on the mechanisms of ring-opening, rearrangement, or substitution reactions. For example, in studies of related fused pyrimidines, computational approaches have been used to explore tautomeric equilibria and predict the most stable isomers. researchgate.net Furthermore, these methods can be used to understand the role of catalysts in promoting specific transformations by modeling the catalyst-substrate interactions and their effect on the activation energy of the reaction.
The insights gained from computational studies are not limited to energetic considerations. Analysis of the electronic structure of intermediates and transition states can reveal important details about bonding and charge distribution, further clarifying the reaction mechanism. Techniques such as Natural Bond Orbital (NBO) analysis can provide a quantitative picture of donor-acceptor interactions that stabilize transition states.
While awaiting dedicated computational studies on this compound, the existing body of research on related heterocyclic systems demonstrates the immense potential of these theoretical approaches. The application of DFT and other computational methods would undoubtedly provide a deeper understanding of the chemistry of this compound and could guide the development of new synthetic routes and applications.
| Computational Method | Type of Information Provided | Relevance to Mechanistic Investigation |
| Density Functional Theory (DFT) | Optimized geometries, electronic energies of reactants, intermediates, transition states, and products. | Construction of reaction energy profiles, determination of reaction thermodynamics and kinetics. |
| Transition State Search Algorithms (e.g., QST2, QST3, Berny) | Identification of the geometry of transition states. | Pinpointing the highest energy point along the reaction coordinate, which is crucial for calculating activation energies. |
| Frequency Calculations | Characterization of stationary points (minima and transition states), calculation of zero-point vibrational energies (ZPVE) and thermal corrections. | Confirmation of transition states (one imaginary frequency), and refinement of calculated energies. |
| Natural Bond Orbital (NBO) Analysis | Analysis of charge distribution, orbital interactions, and donor-acceptor interactions. | Understanding the electronic factors that stabilize or destabilize intermediates and transition states. |
| Intrinsic Reaction Coordinate (IRC) Calculations | Mapping the reaction pathway connecting a transition state to its corresponding reactants and products. | Verifying that a found transition state correctly connects the intended reactants and products. |
Advanced Structural Characterization and Stereochemical Analysis
Spectroscopic Techniques for Comprehensive Elucidation
Spectroscopy is the cornerstone for determining the molecular structure of organic compounds. A multi-technique approach, including NMR, IR, and mass spectrometry, is essential for an unambiguous assignment of the Octahydropyrimido[2,1-c]morpholin-4-one structure.
High-resolution NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of a molecule in solution.
¹H and ¹³C NMR: The ¹H NMR spectrum is expected to show a series of complex multiplets in the aliphatic region, corresponding to the protons of the fused ring system. Protons on carbons adjacent to the morpholine (B109124) oxygen (H6, H7) would likely resonate at a downfield chemical shift (typically 3.5-4.0 ppm) compared to those adjacent to nitrogen atoms. nih.govchemicalbook.com The ¹³C NMR spectrum provides complementary information, with the most downfield signal being the characteristic carbonyl carbon of the lactam (C4), anticipated in the 165-175 ppm range. mdpi.com Carbons adjacent to heteroatoms (O and N) would also appear at distinct downfield shifts (typically 50-80 ppm). nih.govresearchgate.net
2D NMR: To definitively assign these signals and confirm the connectivity, two-dimensional (2D) NMR experiments are indispensable.
¹H-¹H COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks within each ring, helping to trace the connectivity of adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal to its directly attached carbon atom.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |
| 1 | ~45-55 | ~3.0-3.5 | m |
| 2 | ~20-30 | ~1.8-2.2 | m |
| 3 | ~40-50 | ~3.2-3.7 | m |
| 4 | ~165-175 | - | - |
| 6 | ~65-75 | ~3.6-4.1 | m |
| 7 | ~65-75 | ~3.5-4.0 | m |
| 8 | ~50-60 | ~2.8-3.3 | m |
| 9a | ~80-90 | ~4.0-4.5 | m |
Note: These are estimated values based on typical shifts for morpholine and pyrimidone substructures. Actual experimental values may vary.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the most prominent and diagnostic absorption band would be the strong carbonyl (C=O) stretch of the tertiary amide (lactam) group, expected in the range of 1630-1680 cm⁻¹. spectroscopyonline.com Other characteristic peaks would include C-H stretching vibrations from the aliphatic rings (typically 2800-3000 cm⁻¹) and C-O and C-N stretching vibrations in the fingerprint region (1050-1300 cm⁻¹). pg.edu.pluomustansiriyah.edu.iq
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can further confirm its structure. Using a technique like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be readily observed. Tandem MS (MS/MS) experiments would reveal characteristic fragmentation pathways. Cleavage of the bicyclic lactam system is a common fragmentation route. researchgate.netnih.gov Expected fragmentation for this molecule could involve:
Retro-Diels-Alder type cleavage of one of the rings.
Alpha-cleavage adjacent to the nitrogen atoms or the carbonyl group.
Loss of small neutral molecules like CO or ethylene (B1197577) oxide fragments. libretexts.orgresearchgate.net
Table 2: Key Expected Vibrational and Mass Spectrometry Data
| Technique | Feature | Expected Value/Observation |
| IR | C=O Stretch (Lactam) | 1630-1680 cm⁻¹ (Strong) |
| IR | C-H Stretch (Aliphatic) | 2800-3000 cm⁻¹ |
| IR | C-O Stretch (Ether) | 1070-1150 cm⁻¹ |
| MS (ESI) | Molecular Ion | [M+H]⁺ at m/z corresponding to C₇H₁₂N₂O₂ + H⁺ |
| MS/MS | Key Fragmentations | Cleavage of the β-lactam ring, loss of CO, cleavage across the morpholine ring. nih.gov |
The study of how a molecule interacts with light provides insight into its electronic structure.
UV-Vis Spectroscopy: Saturated bicyclic lactams lacking extensive conjugation are not expected to be strong chromophores. researchgate.net this compound would likely exhibit a weak absorption in the UV region, primarily due to the n→π* electronic transition of the lone pair electrons on the carbonyl oxygen, typically observed above 210 nm. nih.gov
Fluorescence Spectroscopy: In the absence of fluorophoric substituents, significant native fluorescence is not anticipated for this compound. The energy absorbed is more likely to be dissipated through non-radiative pathways like vibrational relaxation. Studies on related compounds would be needed to confirm their photophysical properties. rsc.orgrsc.org
Time-resolved spectroscopy monitors chemical processes on very short timescales. For a stable molecule like this compound, these techniques would be most relevant for studying its behavior if it were involved in a photochemical reaction or a rapid conformational equilibrium. Currently, there is no available literature on such studies for this specific compound, and thus no mechanistic insights can be drawn from this method at present.
X-ray Crystallography for Solid-State Molecular Architecture
Single-crystal X-ray diffraction provides the most definitive and unambiguous structural information for a molecule in the solid state. mdpi.commdpi.com This technique would yield precise data on bond lengths, bond angles, and torsion angles, confirming the connectivity and three-dimensional shape of the molecule.
For this compound, a crystallographic analysis would be expected to reveal:
The conformation of the six-membered morpholine and pyrimidone rings. Based on analogous structures, the morpholine ring is highly likely to adopt a stable chair conformation. researchgate.netresearchgate.net
The geometry of the ring fusion.
The planarity of the amide bond within the lactam ring.
Intermolecular interactions, such as hydrogen bonds or van der Waals forces, that govern how the molecules pack into a crystal lattice.
Table 3: Information Obtainable from X-ray Crystallography
| Parameter | Description |
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |
| Space Group | The symmetry elements present within the crystal. |
| Atomic Coordinates | The precise 3D position of every non-hydrogen atom. |
| Bond Lengths & Angles | Definitive values for all intramolecular bonds and angles. |
| Torsion Angles | Data describing the conformation of the fused ring system. |
| Crystal Packing | Details of intermolecular forces stabilizing the crystal structure. |
Conformational Analysis and Stereoisomerism
The three-dimensional structure and flexibility of this compound are key to its properties.
Stereoisomerism: The bridgehead carbon atom (C9a) is a stereocenter. Therefore, the compound exists as a pair of enantiomers (R and S forms). Synthesis from achiral starting materials would result in a racemic mixture.
Study of Ring Conformations and Inversions
A comprehensive conformational analysis would require computational modeling, such as Density Functional Theory (DFT) calculations, to determine the relative energies of different possible conformers and the transition states for ring inversion. Experimental validation of these theoretical findings would typically be achieved through variable-temperature NMR spectroscopy.
Chiral Resolution and Enantioselective Synthesis Strategies
There is a lack of published methods specifically detailing the chiral resolution or enantioselective synthesis of this compound. The presence of stereocenters in the molecule means that it can exist as enantiomers.
General approaches to obtaining enantiomerically pure forms of such a compound could include:
Chiral Resolution: This would involve the separation of a racemic mixture. Common techniques include preparative chiral High-Performance Liquid Chromatography (HPLC) or the formation of diastereomeric salts by reacting the racemic compound with a chiral resolving agent, followed by separation of the diastereomers and subsequent removal of the resolving agent. wikipedia.org
Enantioselective Synthesis: This approach aims to synthesize a single enantiomer directly. This could potentially be achieved through various asymmetric synthesis strategies. For related morpholine structures, methods like asymmetric hydrogenation have been successfully employed. nih.govrsc.org Other strategies could involve the use of chiral auxiliaries, organocatalysis, or biocatalysis. The development of such a synthesis would require significant research to identify suitable starting materials, catalysts, and reaction conditions to achieve high enantioselectivity.
Without specific research on this compound, any discussion of these strategies remains speculative and based on general principles of stereochemistry and asymmetric synthesis.
Theoretical and Computational Chemistry Studies of this compound
Computational chemistry provides powerful tools for understanding the intrinsic properties of molecules at an electronic and atomic level. For a bicyclic heterocyclic compound like this compound, theoretical studies are invaluable for elucidating its structure, reactivity, and potential interactions. This article explores the application of various computational methods to characterize this specific molecule.
Chemical Reactivity and Derivatization
Synthesis of Functionalized Octahydropyrimido[2,1-c]morpholin-4-one Derivatives
The synthesis of derivatives from the core scaffold can be achieved through various chemical strategies, including regioselective functionalization of the rings, transformation of the carbonyl group, and appendage of new substituents via alkylation or acylation.
Regioselective functionalization allows for the precise introduction of substituents at specific atomic positions on the bicyclic core. The primary sites for such modifications are the carbon atoms adjacent to the carbonyl group and the nitrogen atom, as well as accessible positions on the morpholine (B109124) ring. Methodologies often rely on controlling reaction conditions to favor substitution at one site over others.
Key strategies for regioselectivity are influenced by the electronic and steric properties of the scaffold. For instance, deprotonation of the α-carbon to the carbonyl can generate a nucleophilic enolate for subsequent reaction with electrophiles. The choice of base and reaction temperature is critical in achieving selectivity. While direct C-H activation on the morpholine ring is challenging, pre-functionalization of the starting materials used to construct the ring system can provide access to derivatives substituted on the morpholine portion.
Table 1: Potential Regioselective Functionalization Reactions
| Target Position | Reaction Type | Reagents & Conditions | Potential Product |
|---|---|---|---|
| C-3 (α to C=O) | Aldol (B89426) Condensation | Aldehyde, LDA, THF, -78 °C | 3-Hydroxyalkyl derivative |
| C-3 (α to C=O) | Halogenation | NBS or NCS, radical initiator | 3-Halo derivative |
| N-5 (Morpholine N) | (Prior to cyclization) | Acylation/Alkylation | N-Substituted morpholine precursor |
Research on related heterocyclic systems, such as quinolines, has demonstrated that the choice of metal amides can control the site of metalation and subsequent functionalization. nih.gov Similar base-controlled regioselective approaches could potentially be adapted for the this compound system.
The lactam carbonyl group is a key site for chemical transformations, allowing for significant alterations to the scaffold's core structure. mhmedical.com These reactions typically involve nucleophilic attack at the electrophilic carbonyl carbon.
Common transformations include:
Reduction: The carbonyl can be reduced to a methylene (B1212753) group (CH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄), which transforms the lactam into a saturated bicyclic amine. This removes the planar amide constraint and introduces greater conformational flexibility.
Thionation: The carbonyl oxygen can be replaced with a sulfur atom using reagents such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). This conversion yields the corresponding thiolactam, which can serve as a versatile intermediate for further reactions.
Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the carbonyl group to form a hemiaminal intermediate, which can be further reacted or hydrolyzed.
Table 2: Summary of Carbonyl Group Transformations
| Transformation | Reagent | Product Type |
|---|---|---|
| Full Reduction | LiAlH₄ in THF | Fused bicyclic amine |
| Thionation | Lawesson's Reagent | Thiolactam |
Alkylation and acylation are fundamental strategies for adding carbon-based substituents to the scaffold, enabling systematic exploration of its chemical space. google.com These reactions can be directed towards nitrogen or carbon atoms depending on the reaction conditions and the substrate's reactivity.
N-Acylation/Alkylation: While the bridgehead nitrogen (N-9) is part of the amide functionality and generally less reactive, derivatization at this position might be possible under specific conditions. However, a more common approach involves modifying the morpholine nitrogen before the final cyclization step to form the pyrimidinone ring.
C-Alkylation/Acylation: The carbon atom alpha to the carbonyl (C-3) is the most common site for C-alkylation and C-acylation. This is achieved by forming the corresponding enolate with a strong base, which then acts as a nucleophile to attack an alkyl halide or an acylating agent. youtube.com The Friedel-Crafts acylation mechanism, which involves an acylium ion intermediate, is a classic method for acylating aromatic rings and can be adapted for certain electron-rich heterocyclic systems. masterorganicchemistry.com
Table 3: Alkylation and Acylation Reagents for Structural Diversification
| Reaction Type | Reagent Class | Example Reagent | Target Site |
|---|---|---|---|
| C-Alkylation | Alkyl Halide | Iodomethane (CH₃I) | C-3 (via enolate) |
| C-Acylation | Acyl Halide | Acetyl chloride (CH₃COCl) | C-3 (via enolate) |
Scaffold Hybridization with Other Heterocyclic Systems
Molecular hybridization, the strategy of combining two or more pharmacophoric units into a single molecule, is a powerful tool in medicinal chemistry. nih.gov The this compound scaffold can be conjugated with other heterocyclic systems to create novel chemical entities with potentially enhanced or new biological activities.
The fusion of a triazine ring system to the pyrimidine (B1678525) portion of the scaffold can generate complex polyheterocyclic structures. The synthesis of such hybrids often involves multi-step sequences starting from a functionalized pyrimidine or triazine precursor.
A plausible synthetic approach could involve constructing a pyrimidine ring bearing a hydrazine (B178648) or a related nitrogen-rich functional group. This intermediate could then undergo cyclocondensation with a suitable three-carbon or one-carbon synthon to form the fused triazine ring. For example, literature precedents show that fused pyrimido-triazine systems can be synthesized by reacting a precursor containing an amino group adjacent to a cyano group with reagents like carbon disulfide to build the new heterocyclic ring. mdpi.com This strategy involves the sequential construction of the fused ring system, leading to complex macromolecular structures.
Quinoline (B57606) is a privileged scaffold in medicinal chemistry. Conjugating the this compound core with a quinoline moiety can be achieved by forming a stable covalent linker between the two fragments. This typically requires one scaffold to be functionalized with an electrophilic group and the other with a nucleophilic group, or both to be equipped with functionalities suitable for cross-coupling reactions.
For instance, a derivative of the pyrimido-morpholinone scaffold bearing a halide (e.g., at C-3) could be coupled with a quinoline boronic acid via a Suzuki-Miyaura cross-coupling reaction. researchgate.net Conversely, a quinoline halide could be coupled with a boronic acid derivative of the primary scaffold. One-pot multi-component reactions are also an efficient strategy for synthesizing complex molecules like pyrimido[4,5-b]quinolines from simpler precursors. semanticscholar.org These methods provide a direct route to link pyrimidine-type structures with quinolines.
Table 4: Potential Strategies for Quinoline Conjugation
| Coupling Reaction | Scaffold 1 Functional Group | Scaffold 2 Functional Group | Catalyst/Reagents |
|---|---|---|---|
| Suzuki-Miyaura | Boronic Acid/Ester | Halide (Br, I) | Pd catalyst (e.g., Pd(PPh₃)₄), Base |
| Sonogashira | Terminal Alkyne | Halide (Br, I) | Pd catalyst, Cu(I) co-catalyst, Base |
| Buchwald-Hartwig | Amine (NH) | Halide (Br, I) | Pd catalyst, Ligand, Base |
Integration into Imidazo-Thiazolo-Triazine Architectures
The this compound scaffold, while not directly reported as a precursor, can be conceptually integrated into complex heterocyclic systems such as imidazo-thiazolo-triazine architectures. The synthesis of related structures, specifically imidazo[4,5-e] nih.govresearchgate.netthiazino[2,3-c] nih.govnih.govnih.govtriazines, has been achieved through a cascade reaction involving hydrolysis and skeletal rearrangement of imidazo[4,5-e]thiazolo[2,3-c] nih.govnih.govnih.govtriazin-7(8H)-ylidene)acetic acid esters. nih.govclockss.org This transformation is notably characterized by the expansion of a thiazolidine (B150603) ring into a thiazine (B8601807) ring system. nih.gov
A plausible synthetic pathway could involve the derivatization of this compound to generate a suitable precursor for such cyclization and rearrangement reactions. For instance, the pyrimidine ring of the starting material could be modified to incorporate a reactive thiourea (B124793) moiety, which is a common precursor for the formation of fused thiazole (B1198619) and thiazine rings.
While direct experimental evidence for the use of this compound in the synthesis of imidazo-thiazolo-triazine systems is not available in the reviewed literature, the established methodologies for constructing these complex heterocyclic architectures from analogous building blocks provide a foundation for future synthetic explorations. The key transformation in the synthesis of imidazo[4,5-e] nih.govresearchgate.netthiazino[2,3-c] nih.govnih.govnih.govtriazines is a base-induced rearrangement, highlighting the potential for skeletal reorganization in related heterocyclic systems. nih.gov
Ring-Opening and Ring-Contraction/Expansion Reactions
The chemical literature provides insights into various ring transformation reactions of heterocyclic compounds that are analogous to this compound, offering a predictive framework for its reactivity.
Ring-Opening Reactions:
The fused bicyclic structure of this compound, containing both lactam and morpholine moieties, presents several possibilities for ring-opening reactions. Nucleophilic attack at the carbonyl carbon of the lactam can lead to the cleavage of the pyrimidone ring. Similarly, the morpholine ring could potentially be opened under specific conditions, for instance, through reactions that target the ether linkage or the carbon-nitrogen bonds. While specific examples for this particular molecule are not detailed in the available literature, studies on related morpholin-2,5-dione derivatives have shown that ring-opening can be initiated by organotin compounds, although polymerization can be terminated by the formation of kinetically-inert products.
Ring-Contraction Reactions:
Ring-contraction reactions of heterocyclic systems often proceed through rearrangement mechanisms. For instance, a deaminative ring contraction has been reported for the synthesis of polycyclic heteroaromatics from biaryl-linked dihydroazepines. nih.gov This process involves the in situ methylation of the dihydroazepine to form a cyclic ammonium (B1175870) cation, which then undergoes a base-induced nih.govnih.gov-Stevens rearrangement followed by dehydroamination. nih.gov Another example is the thermal "Spino" ring contraction of lactams to pyrrolidines. nih.gov Although not directly demonstrated for this compound, these examples suggest that under appropriate conditions, the pyrimidine or morpholine ring could undergo contraction to form smaller, more strained ring systems.
Ring-Expansion Reactions:
Ring expansion of heterocyclic systems is a valuable synthetic strategy for accessing larger ring structures. A notable example is the synthesis of imidazo[4,5-e] nih.govresearchgate.netthiazino[2,3-c] nih.govnih.govnih.govtriazines, which involves a base-induced skeletal rearrangement where a thiazolidine ring expands to a thiazine ring. nih.govclockss.org In a more directly related system, the reaction of 4-benzyl-3-chloromethylmorpholine with phenoxide anions has been shown to yield not only the expected substitution product but also a significant amount of the ring-expanded 4-benzyl-6-phenoxy-1,4-oxazepane. This expansion is rationalized by neighboring group participation, leading to an ambident aziridinium (B1262131) cation intermediate. The table below summarizes the conditions and outcomes of this morpholine ring expansion.
| Reactant | Reagent | Conditions | Products | Yields |
|---|---|---|---|---|
| 4-Benzyl-3-chloromethylmorpholine | Sodium phenoxide | Toluene, reflux | 4-Benzyl-3-phenoxymethylmorpholine and 4-Benzyl-6-phenoxy-1,4-oxazepane | Varying ratios |
This documented ring expansion of a morpholine derivative suggests a potential pathway for the expansion of the morpholine ring within the this compound framework.
Exploration of Biological Activities in Vitro and in Silico
Antimicrobial Activity Studies
The threat of antimicrobial resistance has spurred the investigation of novel chemical scaffolds for antibacterial and antifungal properties. Heterocyclic compounds, particularly those containing morpholine (B109124) and pyrimidine (B1678525) rings, have been a significant area of focus.
In Vitro Screening against Bacterial Strains (Gram-positive and Gram-negative)
Derivatives containing the morpholine moiety have been synthesized and evaluated for their antimicrobial activities. For instance, a series of newly synthesized morpholine derivatives incorporating an azole nucleus demonstrated varied activity against several bacterial strains. Some of these compounds were found to be active against Mycobacterium smegmatis. Notably, one compound in a related study, a 1,2,4-triazole (B32235) derivative with morpholine and pyridine (B92270) nuclei, showed the highest activity against M. smegmatis with a Minimum Inhibitory Concentration (MIC) of 15.6 μg/mL. nih.gov
In other research, thiazolin-4-one derivatives were assessed for their antibacterial action. Several of these compounds exhibited better MIC values against the Gram-positive bacterium Staphylococcus aureus than the commercially available antibiotic moxifloxacin. researchgate.net Similarly, certain furochromone derivatives condensed with scaffolds like 1,2,4-triazole and pyrimidine have shown high antimicrobial activity, comparable to cefotaxime (B1668864) sodium, against both Gram-positive (Streptococcus pyogenes, Staphylococcus aureus) and Gram-negative (Klebsiella pneumoniae, Escherichia coli) bacteria. mdpi.com
In Vitro Antifungal Evaluations
The antifungal potential of morpholine-containing compounds has also been a subject of investigation. Studies on morpholine and piperidine-based surfactants have demonstrated antifungal properties against both drug-susceptible and drug-resistant strains of Candida albicans and Cryptococcus neoformans. researchgate.net
In a separate study, newly synthesized morpholine derivatives were tested against fungal strains, with some displaying activity toward C. albicans and Saccharomyces cerevisiae at high concentrations. nih.gov Furthermore, the search for new antifungal agents has led to the screening of chemical libraries, which identified a pyridinone and a triazine heterocycle with potential antifungal activity against C. albicans. These compounds demonstrated fungicidal activity and were also effective against clinically isolated fluconazole- or caspofungin-resistant strains. nih.gov Research into 1,2,4-oxadiazole (B8745197) derivatives has also yielded compounds with significant in vitro antifungal activity against a range of plant pathogenic fungi. nih.gov
Structure-Activity Relationship (SAR) Studies for Antimicrobial Potency
Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of lead compounds. For a series of eugenol (B1671780) derivatives, SAR analysis indicated that the allyl substituent at C-4, a hydroxyl group at C-1, a methoxy (B1213986) group at C-2, and the presence of nitro groups on the aromatic ring were significant for antifungal activity. mdpi.com
In the development of thiazolidin-4-one derivatives as antibiofilm agents, it was noted that these compounds have a broad range of biological activities, including antimicrobial potential. The analysis of their antibiofilm features helps in the rational design of new, more effective small molecules. nih.gov
Antiproliferative and Cytostatic Evaluations
The search for novel anticancer agents has led to the exploration of various heterocyclic compounds for their ability to inhibit the growth of cancer cells.
In Vitro Assays against Human Cancer Cell Lines (e.g., HCT116, MCF-7, A549)
Compounds containing a morpholine ring have been investigated for their anticancer properties. For example, 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline was shown to have significant antiproliferative and apoptotic activities against leukemia cells in vitro. nih.gov
Numerous studies have utilized human cancer cell lines such as HCT116 (colon cancer), and A549 (lung cancer) to screen for cytotoxic effects. For instance, unsymmetrical bisacridines have been evaluated on multicellular tumor spheroids of HCT116 and A549 cells. mdpi.com The HCT116 cell line has also been used to study the enhanced cytotoxic effects of combining PARP inhibitors with 5-azadeoxycytidine and to investigate the anticancer properties of plant extracts. nih.govnih.gov
The antiproliferative activity of various other chemical classes has been documented. A new class of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides was identified as potent antiproliferative agents. nih.gov Additionally, a series of 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones showed potent antiproliferative activity against a panel of four cancer cell lines. mdpi.com
Table 1: Examples of Antiproliferative Activity of Various Compounds against HCT116 and A549 Cell Lines Note: This table presents data for compounds structurally distinct from Octahydropyrimido[2,1-c]morpholin-4-one to illustrate general findings in the field, as no direct data for the subject compound is available.
| Compound Class | Cell Line | Activity Metric | Value | Reference |
| Unsymmetrical Bisacridines | HCT116 | IC90 | 0.044 - 0.455 µM | mdpi.com |
| Unsymmetrical Bisacridines | A549 | IC90 | ~0.085 - 0.3 µM | mdpi.com |
| 2-oxoquinoline derivative (CQAH) | HCT116 | Apoptosis Induction | Observed | scispace.com |
This table is for illustrative purposes only and does not represent data for this compound.
Investigation of Cellular Mechanisms (e.g., Mitochondrial Damage, Reactive Oxygen Species (ROS) Formation)
Understanding the cellular mechanisms behind antiproliferative activity is key to drug development. A common mechanism involves the induction of mitochondrial damage and the generation of reactive oxygen species (ROS).
Overproduction of ROS can lead to mitochondrial damage, which includes mutations in mitochondrial DNA, damage to the mitochondrial respiratory chain, and altered mitochondrial membrane permeability. nih.gov This can ultimately trigger cell death pathways. The electron transport chain, located on the inner mitochondrial membrane, is a primary site of ROS production during oxidative phosphorylation. youtube.comnih.gov Leakage of electrons from complex I and complex III can lead to the formation of superoxide, which is then converted to hydrogen peroxide. youtube.com
Kinase Inhibition Studies (e.g., PI3K/mTOR, COX-2)
The morpholine and pyrimidine rings are integral components of many kinase inhibitors. Their ability to form key interactions within the ATP-binding sites of various kinases makes them "privileged scaffolds" in drug discovery.
PI3K/mTOR Inhibition: The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. unc.edumdpi.com Consequently, dual inhibitors of PI3K and mTOR are of significant therapeutic interest. unc.edu
Several studies have highlighted the importance of the morpholine-pyrimidine core in developing potent PI3K/mTOR inhibitors. For instance, a series of 4-morpholino-2-phenylquinazolines and related thieno[3,2-d]pyrimidine (B1254671) derivatives were evaluated as PI3 kinase p110α inhibitors. nih.gov One thieno[3,2-d]pyrimidine derivative (15e) demonstrated potent inhibitory activity against p110α with an IC₅₀ value of 2.0 nM and also inhibited the proliferation of A375 melanoma cells. nih.gov This compound was noted for its selectivity for p110α over other PI3K isoforms and protein kinases. nih.gov
Furthermore, the optimization of 2-morpholino-pyrimidine derivatives led to the identification of a potent dual PI3K/mTOR inhibitor. nih.gov Compound 26 from this series showed high inhibitory activity against PI3Kα (IC₅₀ = 20 nM) and mTOR (IC₅₀ = 189 nM). nih.gov The morpholine group is a key feature in many PI3K/mTOR inhibitors, including the clinical trial candidate PKI-587, which is based on a morpholino-triazine scaffold. nih.gov Dimorpholinoquinazoline-based compounds have also been synthesized and shown to inhibit the phosphorylation of Akt, mTOR, and S6K, key downstream effectors of the pathway. mdpi.com
COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. nih.gov Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs. nih.gov The pyrimidine scaffold has been incorporated into various designs of selective COX-2 inhibitors. nih.gov For example, certain pyrimidine-based derivatives have been identified as highly selective COX-2 inhibitors, with one compound showing a selectivity index 780-fold higher than the known drug rofecoxib. nih.gov Although direct studies on the this compound core are unavailable, the established role of the pyrimidine ring in COX-2 inhibition suggests this fused system could be a valuable template for designing new anti-inflammatory agents. nih.gov
Enzyme Inhibition and Molecular Target Identification
Inducible Nitric Oxide Synthase (iNOS) Inhibition
Inducible nitric oxide synthase (iNOS) produces large amounts of nitric oxide (NO), a key mediator in inflammation and various pathologies when overexpressed. nih.gov Therefore, inhibiting iNOS is a promising strategy for treating inflammatory diseases. nih.govnih.gov
The pyrimidine scaffold is a core component of several reported iNOS inhibitors. Studies on pyrimidine imidazole (B134444) derivatives (PIDs) have shown they can effectively inhibit iNOS. researchgate.net These compounds were found to bind to the iNOS heme, generating an irreversible monomer complex and preventing the formation of the active enzyme dimer. researchgate.net Similarly, a series of compounds based on a 7H-pyrrolo[2,3-d]pyrimidine scaffold were developed as novel NO production inhibitors. nih.gov One compound from this series, S2h, exhibited potent inhibition of NO production with an IC₅₀ value of 3.21 µM, significantly more potent than the reference inhibitor L-NNA (IC₅₀ = 28.36 µM). nih.gov Research on morpholinopyrimidine derivatives has also demonstrated that they can significantly reduce the expression of iNOS and COX-2 in LPS-induced RAW 264.7 cells at both mRNA and protein levels. rsc.org
Monoamine Oxidase (MAO) Inhibition Studies in Related Scaffolds
Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of neurotransmitters. Their inhibition is a key therapeutic strategy for neurodegenerative disorders like Parkinson's disease and depression. nih.govtandfonline.com
The morpholine moiety is a common feature in many MAO inhibitors. tandfonline.com A study on morpholine-based chalcones identified several potent and selective MAO-B inhibitors. nih.govnih.gov Compound MO1, in particular, was a highly potent MAO-B inhibitor with an IC₅₀ of 0.030 µM and exhibited high selectivity over MAO-A. nih.gov Another study on pyridazinone derivatives containing piperazine (B1678402) or morpholine rings also identified potent and selective MAO-B inhibitors. mdpi.com Compound TR16, which contains a morpholine ring, was the most potent MAO-B inhibitor in its series with an IC₅₀ value of 0.17 µM and was identified as a competitive, reversible inhibitor. mdpi.com
| Compound | Scaffold | MAO-B IC₅₀ (µM) | Selectivity Index (SI) for MAO-B | Reference |
|---|---|---|---|---|
| MO1 | Morpholine-based chalcone | 0.030 | >1333.3 | nih.gov |
| MO7 | Morpholine-based chalcone | 0.25 | >28.4 | nih.gov |
| TR16 | Pyridazinone-morpholine | 0.17 | >235.29 | mdpi.com |
| TR2 | Pyridazinone-piperazine | 0.27 | 84.96 | mdpi.com |
Other Reported Bioactivities of Analogous Morpholine/Pyrimidine Scaffolds
Antioxidant Activity Assessment
Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases. researchgate.net Compounds with antioxidant activity can help mitigate this damage. Both pyrimidine and morpholine scaffolds have been associated with antioxidant properties. frontiersin.orgnih.gov
In Vitro Antiviral Activity (e.g., SARS-CoV-2)
The emergence of viral pandemics like COVID-19 has highlighted the urgent need for new antiviral therapies. researchgate.net Heterocyclic compounds, particularly those containing the pyrimidine ring, have been a major focus of this research. researchgate.netbiomedres.us The pyrimidine core is found in nucleoside analogues that can interfere with viral replication. biomedres.us
Several pyrimidine derivatives have been investigated for their potential to inhibit SARS-CoV-2. researchgate.netasianpubs.org In silico screening of pyrimidine libraries has identified compounds with high binding potential to key viral proteins like the main protease (Mpro) and RNA-dependent RNA polymerase (RdRp). researchgate.net One molecular docking study showed that certain pyrimidine-containing ligands exhibited strong inhibitory interactions with the active site of the SARS-CoV-2 main protease, with binding energies lower than that of the reference drug remdesivir. asianpubs.org Combining pyrimidine biosynthesis inhibitors with antiviral nucleoside analogues has been shown to synergistically inhibit SARS-CoV-2 infection in vitro and in vivo. researchgate.net Given that many approved antiviral drugs are based on pyrimidine or related heterocyclic structures, the this compound scaffold holds potential for exploration in the development of new antiviral agents. biomedres.usnih.gov
In Silico Approaches for Activity Prediction and Ligand Design
In the quest for novel therapeutic agents, computational methods, often referred to as in silico approaches, have become indispensable tools. These techniques allow for the prediction of biological activity, the elucidation of molecular interactions, and the design of new ligands with improved potency and selectivity. For derivatives of the this compound scaffold, various in silico strategies have been employed to explore their therapeutic potential.
Molecular Docking and Dynamics Simulations for Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to understand how a potential drug molecule, or ligand, might interact with a biological target, typically a protein or enzyme. In the context of compounds containing the pyrimidine-morpholine core, molecular docking has been instrumental in elucidating their mechanism of action against various diseases.
For instance, a series of 7-morpholino-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones, which are structurally related to the this compound scaffold, were synthesized and evaluated for their antitumor activity. nih.gov Molecular docking studies were performed on these compounds against dihydrofolate reductase (DHFR), a well-established anticancer target. nih.gov The docking results provided insights into the binding modes of these compounds within the DHFR active site, helping to rationalize their observed biological activities. nih.gov
In a separate study, novel hybrids of pyrimidine-morpholine were designed and synthesized as potential antiproliferative agents. nih.govresearchgate.netfrontiersin.org Molecular docking was employed to support the biological findings, confirming the cytotoxic potential of these derivatives. nih.govresearchgate.netfrontiersin.org Similarly, the antimicrobial potential of pyrimido[4,5-b]quinoline derivatives has been investigated through molecular docking studies against DNA gyrase and DHFR, revealing excellent fitting within the active sites of these enzymes. nih.gov These studies underscore the utility of molecular docking in identifying key interactions that govern the biological activity of this class of compounds.
| Compound Class | Biological Target | Key Findings | Reference |
|---|---|---|---|
| 7-morpholino-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones | Dihydrofolate Reductase (DHFR) | Provided insights into the binding modes within the DHFR active site. | nih.gov |
| Pyrimidine-morpholine hybrids | Cancerous cell lines | Confirmed the cytotoxic potential of the synthesized derivatives. | nih.govresearchgate.netfrontiersin.org |
| Pyrimido[4,5-b]quinolines | DNA gyrase and DHFR | Demonstrated excellent fitting within the enzyme active sites. | nih.gov |
Molecular dynamics (MD) simulations can further refine the understanding of ligand-receptor interactions by simulating the movement of atoms and molecules over time. For morpholine-derived thiazoles, MD simulations have been used to elucidate the interactions, orientation, and conformational changes of these compounds within the active site of bovine carbonic anhydrase-II. nih.gov
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is another powerful in silico technique that involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. This model can then be used as a query in virtual screening to search large compound libraries for new molecules with similar features and, therefore, potential biological activity.
The pyrimidine nucleus is a recognized pharmacophore and a key component of DNA and RNA. nih.gov The morpholine moiety is also considered a valuable framework in medicinal chemistry due to its favorable pharmacokinetic properties. frontiersin.org For instance, morpholinopyrimidines have been identified as dual inhibitors of PI3K and mTOR, important targets in cancer therapy. nih.gov The design of these inhibitors often involves creating a hybrid model that incorporates the essential pharmacophoric features of known PI3K/mTOR inhibitors. nih.gov
Structure-activity relationship (SAR) studies on pyrimido[2,1-a]isoquinolin-4-one derivatives, which share a fused heterocyclic system with this compound, have revealed a highly constrained pharmacophore. nih.gov These studies demonstrated that only a 2-morpholino or a 2-(2'-methylmorpholino) group was tolerated at a specific position, highlighting the critical role of the morpholine ring in the inhibitory activity against DNA-dependent protein kinase (DNA-PK). nih.gov
Virtual screening campaigns have successfully identified novel inhibitors based on related scaffolds. For example, a virtual screening of natural products led to the identification of a pyrrolo[1,2-a]quinazoline derivative as a potential inhibitor of DNA gyrase B from Mycobacterium tuberculosis. researchgate.net This highlights the potential of virtual screening to discover new therapeutic leads based on the pyrimido-morpholine framework.
| Scaffold/Compound Class | Application | Key Findings | Reference |
|---|---|---|---|
| Morpholinopyrimidines | Pharmacophore modeling for PI3K/mTOR inhibition | Identified as a key pharmacophore for dual PI3K/mTOR inhibitors. | nih.gov |
| Pyrimido[2,1-a]isoquinolin-4-ones | Structure-Activity Relationship (SAR) studies | A 2-morpholino group was found to be crucial for DNA-PK inhibitory activity. | nih.gov |
| Pyrrolo[1,2-a]quinazoline derivative | Virtual screening | Identified as a potential inhibitor of M. tuberculosis DNA gyrase B. | researchgate.net |
Emerging Research Directions and Prospects
Rational Design Principles for Enhanced Bioactivity and Selectivity
The rational design of novel bioactive molecules is a cornerstone of modern drug discovery. acs.org For derivatives of octahydropyrimido[2,1-c]morpholin-4-one, the goal is to systematically modify the core structure to enhance its interaction with biological targets, thereby improving therapeutic efficacy and selectivity while minimizing off-target effects. This process is guided by a deep understanding of structure-activity relationships (SAR). nih.govresearchgate.nete3s-conferences.org
Key to this approach is the identification of pharmacophoric features within the this compound scaffold. The morpholine (B109124) ring, a well-known "privileged structure" in medicinal chemistry, is often associated with favorable pharmacokinetic properties. nih.govresearchgate.net Modifications to this portion of the molecule, such as the introduction of various substituents, can influence the compound's solubility, metabolic stability, and ability to cross biological membranes.
Computational modeling and molecular docking studies are invaluable tools in this process. By simulating the interaction of virtual libraries of this compound derivatives with the active sites of target proteins, researchers can predict binding affinities and modes of interaction. This in silico screening allows for the prioritization of compounds for synthesis and biological testing, significantly accelerating the discovery of potent and selective drug candidates. frontiersin.org
Table 1: Key Structural Modifications and Their Potential Impact on Bioactivity
| Modification Site | Type of Modification | Potential Impact |
| Pyrimidone Ring | Substitution at nitrogen or carbon atoms | Alteration of hydrogen bonding capabilities, modulation of electronic properties |
| Morpholine Ring | Introduction of alkyl, aryl, or functional groups | Enhancement of lipophilicity, improvement of metabolic stability, introduction of new binding interactions |
| Fused Ring System | Stereochemical variations | Optimization of 3D conformation for target binding, improved selectivity |
Potential Applications in Organocatalysis and Material Science
While the primary focus of research on this compound has been its biological activity, its unique structural and chemical properties suggest potential applications in other fields, notably organocatalysis and material science.
Organocatalysis: The presence of nitrogen atoms in the bicyclic framework imparts basic and nucleophilic properties to the molecule, making it a candidate for use as an organocatalyst. nih.gov Morpholine and its derivatives have been explored as catalysts in various organic transformations. nih.gov The rigid, conformationally constrained structure of this compound could offer high stereocontrol in asymmetric catalysis. mdpi.comresearchgate.netresearchgate.net Future research may focus on designing chiral versions of this scaffold to catalyze reactions such as aldol (B89426) additions, Michael reactions, and Diels-Alder cycloadditions, providing efficient and environmentally friendly routes to valuable chiral molecules. nih.govnih.gov
Material Science:
Flame Retardants: Nitrogen- and oxygen-containing compounds are known to act as effective flame retardants. nih.gov Upon heating, they can release inert gases that dilute the flammable volatiles and form a char layer that insulates the underlying material from the heat source. nih.govmdpi.com The high nitrogen and oxygen content of this compound suggests its potential as a flame-retardant additive for polymers. rsc.orgresearchgate.net Derivatives could be synthesized to enhance their thermal stability and compatibility with various polymer matrices. researchgate.net
Polymers: The morpholine moiety can be incorporated into polymer backbones to create materials with unique properties. nih.gov For instance, polymers containing morpholine units have been investigated for applications in drug delivery and as "smart" materials that respond to external stimuli like pH or temperature. nih.gov The rigid structure of this compound could be used to create polymers with enhanced thermal and mechanical properties.
Development of Advanced Synthetic Methodologies for Stereoselective Access to Complex Analogues
The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of stereoselective synthetic methods is crucial for accessing complex and potent analogues of this compound. acs.orgnih.gov Current research is focused on creating efficient and versatile synthetic routes that allow for precise control over the three-dimensional arrangement of atoms in the molecule.
One promising approach involves the use of chiral catalysts to induce asymmetry in the formation of the bicyclic ring system. nih.govresearchgate.net This can lead to the selective formation of one enantiomer over the other, which is highly desirable for pharmaceutical applications. Additionally, multicomponent reactions, where three or more reactants combine in a single step to form a complex product, offer a streamlined and atom-economical approach to generating libraries of diverse derivatives. nih.govresearchgate.net
Solid-phase synthesis, where molecules are built on a polymer support, is another powerful technique for the rapid synthesis of a large number of analogues for high-throughput screening. nih.gov
Table 2: Emerging Synthetic Strategies
| Synthetic Strategy | Description | Advantages |
| Asymmetric Catalysis | Use of chiral catalysts to control the stereochemical outcome of a reaction. | High enantiomeric purity, access to specific stereoisomers. |
| Multicomponent Reactions | Combining three or more starting materials in a single reaction vessel to form a complex product. | High efficiency, atom economy, rapid generation of molecular diversity. |
| Solid-Phase Synthesis | Synthesis of molecules on a solid support, allowing for easy purification and automation. | High throughput, suitability for library synthesis. |
| Domino Reactions | A sequence of intramolecular reactions that occur under the same reaction conditions. | Increased complexity in a single step, high efficiency. nih.govresearchgate.net |
Chemoinformatics and Data-Driven Discovery for Novel this compound Derivatives
The integration of chemoinformatics and data-driven approaches is revolutionizing the field of drug discovery. nih.govchemrxiv.org These computational tools can analyze vast amounts of chemical and biological data to identify promising new drug candidates and guide their optimization. chemrxiv.org
For this compound, chemoinformatics can be employed to:
Virtual Screening: Computationally screen large virtual libraries of derivatives against biological targets to identify potential hits.
QSAR Modeling: Develop quantitative structure-activity relationship (QSAR) models that correlate the chemical structure of derivatives with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.
ADMET Prediction: Predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of derivatives to identify candidates with favorable pharmacokinetic profiles early in the discovery process.
By leveraging machine learning algorithms and artificial intelligence, researchers can build predictive models that learn from existing data to design novel this compound derivatives with enhanced potency, selectivity, and drug-like properties. nih.gov This data-driven approach has the potential to significantly reduce the time and cost associated with bringing a new drug to market.
Q & A
Q. What are the key considerations for optimizing the synthesis of Octahydropyrimido[2,1-c]morpholin-4-one to achieve high purity (e.g., ≥95%)?
Methodological Answer:
- Reaction Conditions: Use catalytic methods (e.g., acid/base catalysis) to enhance cyclization efficiency during ring closure. Monitor temperature gradients to avoid side reactions (e.g., dimerization).
- Purification: Employ column chromatography with polar stationary phases (e.g., silica gel) and gradient elution (hexane/ethyl acetate) to isolate the target compound. Validate purity via HPLC with UV detection at 254 nm .
- Yield Improvement: Optimize stoichiometry of reactants (e.g., amine/ketone ratio) and solvent polarity (e.g., DMF vs. THF) to favor intramolecular cyclization .
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
Methodological Answer:
- NMR Analysis: Assign peaks for the morpholine and pyrimidine moieties. The carbonyl group (C=O) in the morpholinone ring typically appears at ~170 ppm in NMR. Confirm hydrogenation of the pyrimidine ring via NMR (absence of aromatic protons) .
- Mass Spectrometry: Use high-resolution ESI-MS to confirm molecular weight (CHBrN; calc. 224.10) and detect isotopic patterns for bromine .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR): Systematically modify substituents (e.g., bromine in position 3) and compare bioactivity trends using standardized assays (e.g., IC in antioxidant or anti-inflammatory models). Cross-reference with analogs like 5-aryl-9-arylidene-2-thioxo-octahydropyrimidoquinolin-4-ones, which show comparable antioxidant activity to ascorbic acid .
- Data Normalization: Control for batch-to-batch purity variations (e.g., ≥95% via HPLC) and solvent effects (e.g., DMSO cytotoxicity) .
Q. What advanced analytical methods are recommended for profiling impurities in this compound batches?
Methodological Answer:
- HPLC-MS/MS: Use a C18 column with 0.1% formic acid in water/acetonitrile gradients. Detect impurities like brominated byproducts (e.g., 4-(4-chlorophenyl)piperidin-4-ol analogs) at trace levels (<0.1%) .
- Pharmacopeial Standards: Apply EP/BP guidelines for impurity quantification (e.g., Imp. C(EP): [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid)) using reference materials from LGC Standards .
Q. How should researchers design stability studies to predict degradation pathways of this compound under accelerated conditions?
Methodological Answer:
- Forced Degradation: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor hydrolysis of the morpholinone ring via LC-MS and track bromine loss (e.g., debromination to pyrimidine derivatives) .
- Kinetic Modeling: Use Arrhenius equations to extrapolate shelf-life data from accelerated studies. Validate with real-time stability testing at 25°C/60% RH .
Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound?
Methodological Answer:
- In Silico ADMET: Use QikProp (Schrödinger) to predict logP (lipophilicity), BBB penetration, and CYP450 inhibition. Compare with structurally related compounds like aprepitant derivatives, which share morpholine-based scaffolds .
- Molecular Dynamics (MD): Simulate binding affinities to target proteins (e.g., kinases or GPCRs) using docking software (AutoDock Vina) and validate with SPR (surface plasmon resonance) assays .
Methodological Frameworks
How can the PICO framework be applied to formulate research questions about this compound’s therapeutic potential?
Methodological Answer:
- Population (P): Target disease models (e.g., oxidative stress in neurodegenerative disorders).
- Intervention (I): this compound derivatives with modified bromine substituents.
- Comparison (C): Benchmark against ascorbic acid or N-acetylcysteine.
- Outcome (O): Quantify ROS (reactive oxygen species) reduction via fluorometric assays (e.g., DCFH-DA) .
Q. What are common pitfalls in designing experiments involving this compound, and how can they be mitigated?
Methodological Answer:
- Pitfall 1: Overlooking stereochemical outcomes during synthesis.
- Mitigation: Use chiral HPLC or X-ray crystallography to confirm enantiopurity .
- Pitfall 2: Misinterpreting bioactivity due to residual solvents.
- Mitigation: Conduct TGA (thermogravimetric analysis) to ensure solvent removal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
